molecular formula C4H2N2S B6284800 4-ethynyl-1,2,3-thiadiazole CAS No. 1849354-05-7

4-ethynyl-1,2,3-thiadiazole

Cat. No.: B6284800
CAS No.: 1849354-05-7
M. Wt: 110.1
InChI Key:
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Description

4-Ethynyl-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring with an ethynyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use in the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-ethynyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-1,2,3-thiadiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its promising biological activities make it a valuable compound for further research and development.

Properties

CAS No.

1849354-05-7

Molecular Formula

C4H2N2S

Molecular Weight

110.1

Purity

95

Origin of Product

United States

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